molecular formula C15H17NO2 B2618396 1-{3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-yl}prop-2-en-1-one CAS No. 2094402-17-0

1-{3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-yl}prop-2-en-1-one

Cat. No.: B2618396
CAS No.: 2094402-17-0
M. Wt: 243.306
InChI Key: GYMNPOKTGPEDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-yl}prop-2-en-1-one is a complex organic compound characterized by its unique spiro structure, which involves a benzopyran ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran and pyrrolidine precursors, followed by their fusion to form the spiro compound. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-{3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-yl}prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-yl}prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-ol hydrochloride
  • 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one hydrochloride

Uniqueness

1-{3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-yl}prop-2-en-1-one is unique due to its specific spiro structure and the presence of the prop-2-en-1-one moiety. This combination of structural features imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-14(17)16-10-9-15(11-16)8-7-12-5-3-4-6-13(12)18-15/h2-6H,1,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMNPOKTGPEDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(C1)CCC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.